Neuronal nAChR Binding Affinity of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine Compared to Nicotine and Phenylpyrrolidine Derivatives
In radioligand displacement assays using [3H]cytisine in whole rat brain homogenates, (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine exhibited a binding affinity (Ki) of 5090 nM for neuronal nicotinic acetylcholine receptors [1]. This value can be contextualized against the reference agonist nicotine, which typically demonstrates sub-nanomolar to low nanomolar affinity for nAChRs [2]. Additionally, a broader series of phenylpyrrolidine derivatives tested at human α4β2 nAChR displayed IC50 values spanning from 46 nM to >10,000 nM, demonstrating that the 5.09 µM affinity of the target compound positions it within the intermediate-to-lower affinity range of this structural class [3].
| Evidence Dimension | Binding affinity (Ki) for neuronal nAChR |
|---|---|
| Target Compound Data | 5090 nM (5.09 µM) |
| Comparator Or Baseline | Nicotine: sub-nM to low nM range (reference agonist); Phenylpyrrolidine series: Ki = 46 nM to >10,000 nM |
| Quantified Difference | Target compound affinity is approximately 3-4 orders of magnitude weaker than nicotine; within the class, it resides in the mid-to-lower affinity spectrum (5.09 µM vs. range of 0.046 to >10 µM). |
| Conditions | Rat brain membrane homogenates, [3H]cytisine radioligand; human α4β2 nAChR expressed in SH-EP-hα4β2 clonal cells for phenylpyrrolidine series |
Why This Matters
The defined affinity of 5.09 µM establishes a baseline for interpreting functional effects and supports the use of this compound as a moderate-affinity ligand in nAChR research, enabling comparisons with higher-affinity phenylpyrrolidine probes.
- [1] BindingDB. BDBM50287822: Phenyl-(S)-1-pyrrolidin-2-ylmethyl-amine. Affinity Data: Ki = 5.09E+3 nM against neuronal nicotinic acetylcholine receptor (nAChR). 2010. View Source
- [2] PMC6695845. Table 1: Binding affinity (IC50), potency (EC50), and maximal current (Imax) of phenylpyrrolidine derivatives at human α4β2 nAChR. Molecules. 2019; 24(15):2684. View Source
- [3] Elliott RL, Ryther KB, Anderson DJ, et al. Phenyl pyrrolidine analogues as potent nicotinic acetylcholine receptor (nAChR) ligands. Bioorganic & Medicinal Chemistry Letters. 1995; 5(9):991-996. View Source
